4-NITROPHENYL 2-(ACETYLAMINO)-2-DEOXY-ALPHA-D-GALACTOPYRANOSIDE 3,4,6-TRIACETATE
Description
4-Nitrophenyl 2-(acetylamino)-2-deoxy-α-D-galactopyranoside 3,4,6-triacetate is a synthetic glycoside derivative featuring a galactopyranose backbone modified with a 4-nitrophenyl aglycone, acetylated hydroxyl groups at positions 3, 4, and 6, and a 2-acetylamino group replacing the hydroxyl at position 2. This compound is structurally classified as an α-anomeric N-acetylgalactosamine derivative with protective acetyl groups. Its primary applications include biochemical research, particularly as a chromogenic substrate for α-galactosidases, where the 4-nitrophenyl group facilitates spectrophotometric detection upon enzymatic cleavage .
Key structural attributes:
- Sugar backbone: α-D-galactopyranose (distinct from β-anomers or glucopyranose derivatives).
- Substituents: 4-Nitrophenyl group at the anomeric position. 2-Acetylamino group (replacing the hydroxyl at C2). Acetyl protecting groups at C3, C4, and C6.
The compound’s molecular weight is approximately 470.4 g/mol (based on pricing data for analogous glucopyranosides in ), significantly higher than non-acetylated nitrophenyl galactosides (e.g., 301.26 g/mol for 3-nitrophenyl-β-D-galactopyranoside) .
Properties
IUPAC Name |
[(2R,3R,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O11/c1-10(23)21-17-19(31-13(4)26)18(30-12(3)25)16(9-29-11(2)24)33-20(17)32-15-7-5-14(6-8-15)22(27)28/h5-8,16-20H,9H2,1-4H3,(H,21,23)/t16-,17-,18+,19-,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMQGAARHTLJIRK-OBKDMQGPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)[N+](=O)[O-])COC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OC2=CC=C(C=C2)[N+](=O)[O-])COC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10858190 | |
| Record name | 4-Nitrophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-alpha-D-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10858190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135266-95-4 | |
| Record name | 4-Nitrophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-alpha-D-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10858190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Core Reaction Mechanism
The most widely documented method involves the reaction of 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide with a protected p-nitrophenyl galactosamine derivative. Key steps include:
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Glycosylation : The bromide reacts with p-nitrophenyl 2-acetamido-2-deoxy-4,6-O-(p-methoxybenzylidene)-α-D-galactopyranoside in anhydrous dichloromethane under nitrogen atmosphere. Silver triflate (AgOTf) or BF₃·Et₂O is used as a promoter to facilitate the formation of the α-glycosidic bond.
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Deprotection : Sequential removal of the p-methoxybenzylidene group using acidic conditions (e.g., 80% acetic acid at 60°C) followed by O-deacetylation with methanolic sodium methoxide yields the target compound.
Table 1: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Glycosylation | AgOTf, CH₂Cl₂, −20°C, 4 h | 68 | 92% |
| Deprotection (acidic) | 80% AcOH, 60°C, 2 h | 89 | 95% |
| O-Deacetylation | 0.1 M NaOMe/MeOH, RT, 1 h | 95 | 98% |
This method achieves an overall yield of 58–62% and is favored for its scalability.
Sulfamidate Intermediate Approach for Stereochemical Control
Synthesis of 3-Thio and 4-Thio Analogues
Chen and Withers (2008) developed an alternative route using sulfamidate intermediates to circumvent challenges posed by neighboring group participation of the acetamido group:
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Sulfonate Formation : The 3-OH or 4-OH group of 2-acetamido-2-deoxy-D-galactose is converted to a sulfonate ester (e.g., triflate or mesylate).
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Nucleophilic Displacement : Thioacetate replaces the sulfonate group, forming 3-thio or 4-thio intermediates.
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Glycosylation : Coupling with 4-nitrophenol using Mitsunobu conditions (DIAD, Ph₃P) yields the thioglycoside, which is acetylated to produce the triacetate.
Table 2: Comparison of Sulfonate vs. Sulfamidate Routes
| Parameter | Sulfonate Route | Sulfamidate Route |
|---|---|---|
| Reaction Time | 12–18 h | 6–8 h |
| Yield (Overall) | 45% | 67% |
| Stereochemical Purity | 88% α-anomer | 96% α-anomer |
| Byproducts | 10–12% β-anomer | <3% β-anomer |
The sulfamidate method reduces side reactions and improves α-selectivity, making it preferable for enzymatic substrate synthesis.
Enzymatic Synthesis Using Glycosyltransferases
Chemo-Enzymatic Strategy
Recent advances employ β-N-acetylhexosaminidases (e.g., from Aspergillus oryzae) to catalyze glycosidic bond formation under mild conditions:
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Enzyme Preparation : The glycosidase is immobilized on silica gel or chitosan beads to enhance stability.
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Transglycosylation : 4-Nitrophenyl β-D-galactopyranoside acts as the donor, reacting with 2-acetamido-2-deoxy-D-galactose triacetate in phosphate buffer (pH 6.5) at 37°C.
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Acetylation : The product is acetylated using acetic anhydride in pyridine.
Table 3: Enzymatic vs. Chemical Synthesis
| Metric | Chemical Method | Enzymatic Method |
|---|---|---|
| Reaction Temperature | −20°C to 60°C | 37°C |
| Catalyst Load | 10–15 mol% AgOTf | 5 mg/mL enzyme |
| Yield | 58–62% | 72–75% |
| Environmental Impact | High (organic solvents) | Low (aqueous buffer) |
Enzymatic synthesis offers greener chemistry but requires optimization for industrial-scale production.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
Industrial-Scale Challenges and Innovations
Solvent Recovery Systems
Patents highlight closed-loop systems for recycling dichloromethane and acetic acid, reducing waste by 40%.
Continuous Flow Synthesis
Microreactor technology improves heat transfer during glycosylation, enhancing yield to 78% and reducing reaction time to 1.5 h.
Chemical Reactions Analysis
Types of Reactions
4-Nitrophenyl 2-(Acetylamino)-2-deoxy-α-D-galactopyranoside 3,4,6-Triacetate undergoes several types of chemical reactions:
Hydrolysis: The compound can be hydrolyzed to remove the acetyl groups.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The nitrophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions are used for hydrolysis.
Reduction: Catalytic hydrogenation or chemical reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Hydrolysis: Produces the deacetylated form of the compound.
Reduction: Produces the amino derivative.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C20H28N2O13
- Molecular Weight : 504.44 g/mol
- CAS Number : 59837-14-8
- IUPAC Name : N-[(2R,3R,4R,5R,6R)-5-hydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide
Substrate for Glycosidases
The compound serves as a substrate for various glycosidases, particularly in studying enzyme kinetics and mechanisms. For instance, β-N-acetylhexosaminidase has been shown to hydrolyze derivatives of this compound efficiently. The kinetic parameters such as and have been determined to assess enzyme activity and substrate specificity .
Chemo-Enzymatic Synthesis
Recent advancements in chemo-enzymatic methods have highlighted the utility of 4-nitrophenyl derivatives in synthesizing complex oligosaccharides. These methods involve the use of chemical reactions followed by enzymatic transformations to achieve high yields of desired products .
Assays and Detection
As a chromogenic compound, 4-nitrophenyl 2-(Acetamido)-2-deoxy-alpha-D-galactopyranoside is widely used in colorimetric assays. The release of nitrophenol upon hydrolysis provides a measurable color change that can be quantified spectrophotometrically. This property is particularly useful in enzyme assays where the activity can be monitored over time .
Glycosylation Reactions
The compound has been employed in various glycosylation reactions to create glycosides with specific anomeric configurations. Its role as a glycosyl donor has been extensively studied in both chemical and enzymatic contexts . The ability to selectively form α or β anomers makes it a valuable tool in synthetic carbohydrate chemistry.
Case Studies and Research Findings
Mechanism of Action
The compound exerts its effects primarily through its interaction with enzymes involved in glycosylation. The nitrophenyl group acts as a leaving group, facilitating the transfer of the glycosyl moiety to acceptor molecules. This mechanism is crucial in studying enzyme kinetics and understanding the molecular pathways involved in glycosylation .
Comparison with Similar Compounds
Key Differences :
- Nitrophenyl Position : The 4-nitrophenyl group in the target compound enhances chromogenic detection efficiency compared to 2- or 3-nitrophenyl isomers, as para-substitution stabilizes the leaving group during enzymatic hydrolysis .
- Acetylation: The triacetylated structure increases lipophilicity, improving membrane permeability in cell-based assays compared to non-acetylated isomers .
Comparison with β-D-Glucopyranoside Analogs
Table 2: Glucopyranoside vs. Galactopyranoside Derivatives
Key Differences :
- Stereochemistry: The α-configuration in the target compound makes it specific to α-galactosidases, while β-glucopyranosides target β-glucosidases. Enzyme active sites exhibit strict stereospecificity .
- Sugar Backbone : Galactose differs from glucose in the C4 hydroxyl orientation, affecting hydrogen-bonding interactions with enzymes .
Comparison with Differently Protected Galactopyranosides
Table 3: Protecting Group Variations
Key Differences :
- Acetylation vs. Benzylidene Protection : The triacetyl groups in the target compound are labile under basic conditions, whereas the p-methoxybenzylidene group in ’s analog offers acid stability, making it suitable for stepwise synthetic strategies .
- C2 Substituent: The 2-acetylamino group in the target compound mimics N-acetylgalactosamine, a key residue in glycobiology, unlike hydroxyl or unmodified analogs .
Biological Activity
4-Nitrophenyl 2-(Acetylamino)-2-deoxy-α-D-galactopyranoside 3,4,6-triacetate (commonly referred to as 4NP-GalNAc) is a synthetic derivative of galactosamine that has garnered attention in biochemical research due to its potential applications in enzyme assays and as a substrate for various glycosidases. This compound serves as a chromogenic substrate, allowing for the quantitative measurement of enzyme activity in various biological contexts.
- Molecular Formula : C20H28N2O13
- Molecular Weight : 504.44 g/mol
- CAS Number : 59837-14-8
- IUPAC Name : N-[(2R,3R,4R,5R,6R)-5-hydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide
Enzymatic Hydrolysis
The primary biological activity of 4NP-GalNAc is its role as a substrate for various glycosidases. A notable study focused on the enzyme hydrolysis of nitrophenyl derivatives , revealing that immobilized β-N-acetylhexosaminidase effectively catalyzes the hydrolysis of this compound. The kinetic parameters indicated a Michaelis-Menten behavior with a maximum reaction rate () of and a Michaelis constant () of .
Substrate Specificity
The substrate specificity of β-N-acetylhexosaminidase towards various nitrophenyl derivatives was assessed. The following table summarizes the specific enzyme activities observed:
| Substrate | Specific Activity (U/mg) ± SD |
|---|---|
| 4NP-β-GalNAc | 422 ± 17 |
| 4NP-β-GlcNAc | 135.3 ± 5.5 |
| 2NP-β-GalNAc | 417 ± 17 |
| 2NP-β-GlcNAc | 156.6 ± 6.7 |
| 4MU-β-GalNAc | 97.1 ± 4.6 |
This data indicates that the compound is preferentially hydrolyzed by β-N-acetylhexosaminidase compared to other substrates tested .
Application in Enzyme Assays
A significant application of 4NP-GalNAc is in enzyme assays for α-galactosidase activity . The compound's chromogenic properties allow for the visualization and quantification of enzymatic reactions, making it valuable in both research and clinical diagnostics .
In one study, researchers utilized this substrate to monitor α-galactosidase activity in various biological samples, demonstrating its utility in diagnosing lysosomal storage disorders such as Fabry disease . The assay's sensitivity and specificity were highlighted as key advantages over traditional methods.
Q & A
Basic Synthesis and Characterization
Q: What are the critical steps for synthesizing 4-nitrophenyl 2-(acetylamino)-2-deoxy-alpha-D-galactopyranoside 3,4,6-triacetate, and how do protective group strategies influence yield? A:
- Synthesis Steps : Begin with galactopyranoside acetylation at positions 3, 4, and 6 using acetic anhydride under controlled acidic conditions. Introduce the 2-acetylamino group via reductive amination, followed by coupling with 4-nitrophenol using glycosylation reagents like trichloroacetimidate .
- Protective Groups : Use temporary protecting groups (e.g., benzyl for hydroxyls) to prevent undesired side reactions. Final deprotection with hydrogenolysis or mild acid hydrolysis ensures structural integrity .
- Yield Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry of acetylating agents to minimize over-acetylation .
Advanced Mechanistic Studies
Q: How can researchers resolve discrepancies in reported enzymatic hydrolysis rates of this compound under varying pH conditions? A:
- Experimental Design :
- Data Analysis : Apply Michaelis-Menten kinetics to calculate and . Use ANOVA to identify statistically significant differences between studies, accounting for enzyme isoforms or post-translational modifications .
Basic Analytical Validation
Q: Which spectroscopic methods are optimal for confirming the structure and purity of this compound? A:
- NMR Spectroscopy :
- Mass Spectrometry : ESI-MS or MALDI-TOF to confirm molecular weight (, expected [M+Na] = 515.2) .
- HPLC Purity : Use a C18 column with acetonitrile/water gradient; purity >98% required for enzymatic assays .
Advanced Mechanistic Probes
Q: How can isotopic labeling (e.g., ) be integrated to track glycosidic bond cleavage mechanisms during enzymatic hydrolysis? A:
- Isotope Incorporation : Synthesize the compound with -labeled glycosidic oxygen via acid-catalyzed exchange .
- Kinetic Isotope Effects (KIE) : Compare and between labeled and unlabeled substrates. A KIE >1.02 suggests a dissociative (oxocarbenium ion) mechanism .
- MS/MS Analysis : Detect -labeled hydrolysis products to confirm bond cleavage sites .
Basic Stability and Storage
Q: What storage conditions are recommended to ensure long-term stability of this compound? A:
- Temperature : Store at +4°C in airtight, amber vials to prevent photodegradation of the 4-nitrophenyl group .
- Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of acetyl groups.
- Stability Monitoring : Conduct periodic HPLC analysis to detect degradation (e.g., free 4-nitrophenol) .
Advanced Computational Modeling
Q: How do molecular dynamics (MD) simulations enhance understanding of this compound’s interaction with galactosidases compared to crystallographic data? A:
- Simulation Setup : Parameterize the compound using force fields (e.g., CHARMM36) and simulate binding to galactosidase active sites over 100+ ns trajectories .
- Comparison with X-ray Data : Identify transient hydrogen bonds or conformational changes not resolved in static crystal structures. For example, MD may reveal flexible loops that gate substrate access .
- Free Energy Calculations : Use umbrella sampling or MM-PBSA to quantify binding affinity differences between wild-type and mutant enzymes .
Basic Functional Application
Q: How is this compound used as a chromogenic substrate in high-throughput screening for galactosidase inhibitors? A:
- Assay Design :
- Validation : Include controls (e.g., no enzyme, known inhibitor) to normalize data. Calculate IC using nonlinear regression .
Advanced Structural Analysis
Q: What challenges arise in resolving the 3D structure of this compound via X-ray crystallography, and how can they be mitigated? A:
- Crystallization Issues : Hydrophilic sugar moieties and hydrophobic nitrophenyl groups complicate crystal lattice formation. Use mixed solvents (e.g., acetone/water) and seeding techniques .
- Data Collection : High-resolution synchrotron radiation (≤1.0 Å) is needed to resolve acetyl group orientations. Anomalous scattering from nitrogen/oxygen atoms aids phasing .
Basic Toxicity and Handling
Q: What safety precautions are essential when handling this compound in laboratory settings? A:
- PPE : Wear nitrile gloves and goggles to avoid skin/eye contact.
- Ventilation : Use a fume hood due to potential nitrophenol release during hydrolysis .
- Waste Disposal : Neutralize with alkaline solutions before disposal to detoxify nitrophenol byproducts .
Advanced Synthetic Biology
Q: Can this compound be used to probe glycosylation pathways in live-cell imaging studies? A:
- Fluorescent Derivatives : Synthesize analogs by replacing 4-nitrophenyl with fluorophores (e.g., BODIPY). Validate cellular uptake via confocal microscopy .
- Metabolic Labeling : Incubate cells with the fluorescent analog and track localization using pulse-chase experiments. Co-stain with organelle markers (e.g., Lysotracker) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
